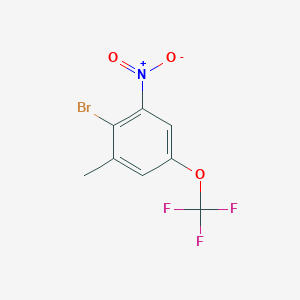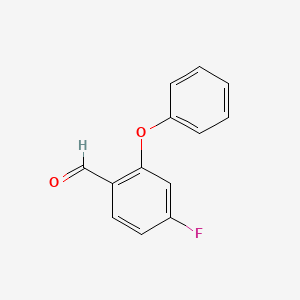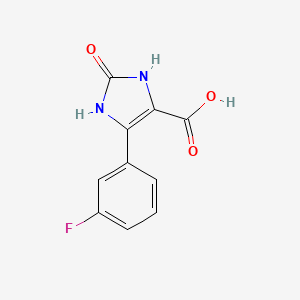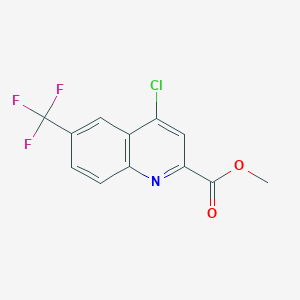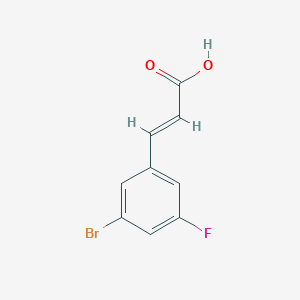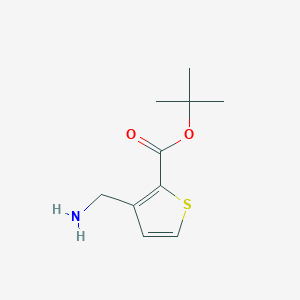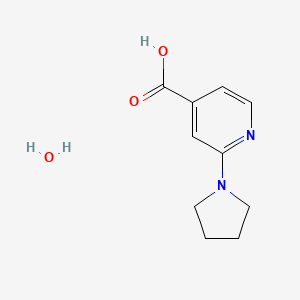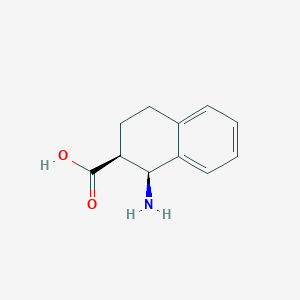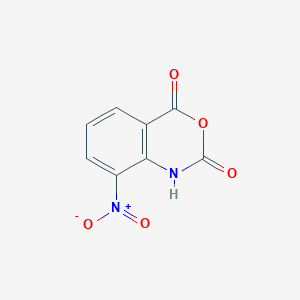
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside
説明
The compound 5-Hydroxy-7,8-dimethoxyflavanone is a novel flavonoid isolated from Fissistigma cupreonitens. It has been studied for its potential to inhibit the efflux function of human P-glycoprotein (P-gp), which is a significant contributor to cancer multi-drug resistance (MDR) and affects systemic drug bioavailability. The compound's ability to reverse MDR in cancer has been demonstrated, making it a promising candidate for further research in cancer treatment .
Synthesis Analysis
While the synthesis of 5-Hydroxy-7,8-dimethoxyflavanone itself is not detailed in the provided papers, similar compounds have been synthesized and isolated from natural sources. For instance, a related compound was isolated from strawberry fruit using countercurrent chromatography and reverse-phase HPLC, with its structure confirmed by NMR and mass spectral data . This suggests that similar methods could potentially be applied to synthesize and isolate 5-Hydroxy-7,8-dimethoxyflavanone.
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-7,8-dimethoxyflavanone was likely elucidated using spectral analysis, as is common for such compounds. For example, a new flavanone glycoside was isolated from Lippia graveolens and its structure was determined based on spectral analysis and chemical transformations . These techniques are crucial for understanding the molecular interactions and binding affinities of flavonoids like 5-Hydroxy-7,8-dimethoxyflavanone.
Chemical Reactions Analysis
The chemical reactions involving 5-Hydroxy-7,8-dimethoxyflavanone include its competitive inhibition of P-gp efflux, which was demonstrated using fluorescent substrates. The compound was shown to inhibit the efflux of rhodamine 123 and doxorubicin, increasing the intracellular fluorescence of calcein, indicating its potential as a P-gp inhibitor . Additionally, similar flavonoids have been chemically modified to assess their biological activities, such as acetylation reactions to produce derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-7,8-dimethoxyflavanone contribute to its biological activity. The compound's ability to bind to P-gp and inhibit its function suggests specific physicochemical characteristics that facilitate its interaction with the protein. Docking simulations have shown that 5-Hydroxy-7,8-dimethoxyflavanone exhibits similar binding affinity to P-gp as verapamil, a known P-gp inhibitor . These properties are essential for the compound's role in reversing MDR in cancer cells.
科学的研究の応用
Isolation and Characterization
- Identification in Natural Sources : This compound has been identified as a secondary metabolite in various plants. For instance, it was isolated from Andrographis paniculata, indicating its natural occurrence in certain flora (Li et al., 2007).
Pharmacological Activities
- Antiglycation and Antioxidant Properties : Research has shown that similar flavonoid glycosides have been evaluated for their antiglycation and antioxidant activities. This suggests potential therapeutic applications in managing conditions related to oxidative stress and glycation (Choudhary et al., 2010).
- Antimicrobial Activity : Flavonoids, including flavanone glycosides, have been studied for their antimicrobial properties. This includes activity against extended-spectrum β-lactamase-producing bacteria, which highlights their potential in combating resistant microbial strains (Özçelik et al., 2008).
Structural and Chemical Studies
- Spectroscopic Analysis : The structure and characteristics of flavanone glycosides, including 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside, have been elucidated using various spectroscopic methods. These studies are crucial for understanding the chemical nature and potential applications of these compounds in various fields (Orhan et al., 2002).
Biochemical Research
- Enzymatic Studies and Bioactivity Screening : This compound and its related flavonoids have been subjects in biochemical research, including enzymatic studies and bioactivity screenings. Such research endeavors aim to uncover the biological activities and mechanisms of action of these compounds in various biological systems (Han et al., 2007).
作用機序
Target of Action
It is known that flavonoids, the class of compounds to which it belongs, often interact with a variety of proteins, including enzymes and receptors .
Mode of Action
It has been suggested that it may inhibit the activity of polymerase chain reaction (pcr) by binding to the enzyme dna polymerase . This interaction could potentially lead to changes in DNA replication and transcription, affecting the expression of certain genes.
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their degree of glycosylation and the presence of methoxy groups .
Result of Action
It has been suggested that it has antiangiogenic properties and may be useful in treating basophilic leukemia . This suggests that it may have effects on cell proliferation and blood vessel formation.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of flavonoids .
生化学分析
Biochemical Properties
5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside is involved in various biochemical reactions. It has been shown to exhibit anti-inflammatory activity, significantly decreasing TNF-alpha, IL-6, macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO) secretions from LPS/IFN-gamma stimulated RAW 264.7 macrophages .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(2R)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16-,18-,19+,20-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQSWAVTHDBPX-BETRLRHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942626-74-6 | |
| Record name | 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942626746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXY-7,8-DIMETHOXY (2R)-FLAVANONE-5-O-.BETA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAO9Z11IUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)


